3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methyl-2H-pyran-2-one
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Overview
Description
The compound contains a benzodioxole group, which is an organic compound with the formula C6H4O2CH2. It is classified as a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Many related compounds containing the methylenedioxyphenyl group are bioactive, and thus are found in pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds often involves the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions. These methods allow for the formation of carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as X-ray crystallography . This allows for the determination of the positions of the atoms within the molecule, as well as the lengths and angles of the bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using a variety of techniques. For example, the melting point, solubility in various solvents, and crystalline structure are crucial for their practical application.Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-4-hydroxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO7/c1-8-4-11(17)14(15(18)23-8)10(6-16(19)20)9-2-3-12-13(5-9)22-7-21-12/h2-5,10,17H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPXNXWFEJCLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(C[N+](=O)[O-])C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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